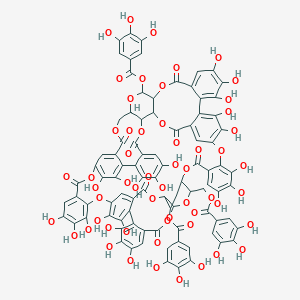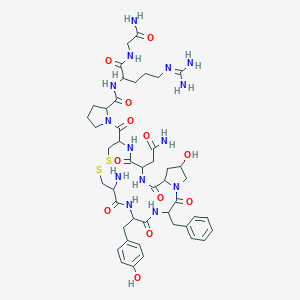![molecular formula C8H6N2O B038260 Imidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 118000-43-4](/img/structure/B38260.png)
Imidazo[1,2-a]pyridine-2-carbaldehyde
Overview
Description
Imidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block in organic synthesis .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine-2-carbaldehyde has been recognized as a significant scaffold in medicinal chemistry due to its wide range of applications . It has been reported to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound are the bacterial cells causing tuberculosis.
Mode of Action
It is known that imidazo[1,2-a]pyridine analogues interact with their targets and cause changes that inhibit the growth of the bacteria . The structure-activity relationship, mode-of-action, and various scaffold hopping strategies have been discussed in the development of these compounds .
Biochemical Pathways
It is known that imidazo[1,2-a]pyridine analogues can affect various biochemical processes in the bacterial cells, leading to their death .
Pharmacokinetics
Other imidazo[1,2-a]pyridine analogues have shown promising pharmacokinetic profiles compatible with once-daily dosing .
Result of Action
The result of the action of this compound is the inhibition of the growth of the tuberculosis bacteria. This leads to a reduction in the bacterial load, contributing to the treatment of tuberculosis .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine-2-carbaldehyde plays a significant role in biochemical reactions. It is involved in radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies
Cellular Effects
Related compounds have shown to inhibit cell proliferation and prevent cell regeneration and metastatic transition .
Molecular Mechanism
It is known to be involved in radical reactions for direct functionalization
Temporal Effects in Laboratory Settings
Related compounds have shown long-lasting inhibitory effects on bovine Babesia parasites in vitro growth up to 4 days after treatment .
Dosage Effects in Animal Models
Related compounds have shown significant reduction of bacterial load when treated with varying doses .
Metabolic Pathways
It is known to be involved in radical reactions for direct functionalization
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-2-carbaldehyde can be achieved through various methods, including condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common method involves the formation of a carbanion intermediate from malononitrile-active methylene compounds, which then attacks the carbonyl group of this compound to form an olefin intermediate as a Knoevenagel product .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and optimized reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also involved in radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Common Reagents and Conditions: Common reagents used in these reactions include transition metals, oxidizing agents, and photocatalysts. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reaction type. For example, oxidative coupling reactions may yield imidazo[1,2-a]pyridine derivatives with various functional groups, while substitution reactions can introduce different substituents onto the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
Imidazo[1,2-a]pyridine-2-carbaldehyde has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-2-carbaldehyde can be compared with other similar compounds, such as imidazo[1,5-a]pyridine derivatives. These compounds share a similar fused bicyclic structure but differ in their specific chemical properties and biological activities . Some notable similar compounds include:
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-b]pyridazine
- Imidazo[1,2-a]pyrimidine
Each of these compounds has unique characteristics that make them suitable for different applications in chemistry, biology, and industry.
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-7-5-10-4-2-1-3-8(10)9-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKKBOZQZHBENG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406890 | |
| Record name | Imidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118000-43-4 | |
| Record name | Imidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Imidazo[1,2-a]pyridine-2-carbaldehyde a useful building block in organic synthesis?
A: this compound is a versatile building block because its structure allows for diverse chemical modifications. The aldehyde group readily participates in reactions like the Knoevenagel condensation, enabling the formation of various substituted imidazo[1,2-a]pyridines. [, ]
Q2: Can you describe a specific example of how this compound is used to synthesize more complex molecules?
A: One example is its reaction with malononitrile. This Knoevenagel condensation yields an intermediate product that can further react with different nucleophiles, leading to the formation of imidazo[1,2-a]pyridines bearing aminopyridinyl, chromenyl, or quinolinyl moieties. This method offers a simple and environmentally friendly approach to synthesize diverse imidazo[1,2-a]pyridine derivatives. []
Q3: The research mentions using water as a solvent in these reactions. What are the advantages of this approach?
A: Using water as a solvent offers several advantages, including reduced environmental impact and cost-effectiveness. Water is considered a green solvent because it is non-toxic and non-flammable. [] Additionally, conducting reactions in aqueous media can sometimes enhance reaction rates and simplify product isolation.
Q4: Are there any limitations to using this compound in organic synthesis?
A4: While the provided research highlights the versatility of this compound, further research is needed to fully understand its limitations. Exploring its reactivity with a wider range of reagents and optimizing reaction conditions for different transformations would provide valuable insights for future applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B38177.png)






![[4,5,7-trimethyl-2-[(4-sulfamoylphenyl)methylamino]-1,3-benzothiazol-6-yl] N-ethylcarbamate](/img/structure/B38193.png)




![[4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]phenyl] dihydrogen phosphate](/img/structure/B38208.png)

